molecular formula C9H7NO2S B13032646 Methyl benzo[c]isothiazole-5-carboxylate

Methyl benzo[c]isothiazole-5-carboxylate

Cat. No.: B13032646
M. Wt: 193.22 g/mol
InChI Key: MFJOKBGTBKCZQK-UHFFFAOYSA-N
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Description

Methyl benzo[c]isothiazole-5-carboxylate is a heterocyclic compound that contains a benzene ring fused to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzo[c]isothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[c]isothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene or isothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Methyl benzo[c]isothiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl benzo[c]isothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as thiazole itself or its derivatives.

    Isoxazoles: Compounds with an isoxazole ring, which are structurally similar but contain an oxygen atom instead of sulfur.

    Indoles: Compounds with an indole ring, which have a similar fused ring structure but contain nitrogen instead of sulfur.

Uniqueness

Methyl benzo[c]isothiazole-5-carboxylate is unique due to the presence of both a benzene ring and an isothiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 2,1-benzothiazole-5-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)5-13-10-8/h2-5H,1H3

InChI Key

MFJOKBGTBKCZQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CSN=C2C=C1

Origin of Product

United States

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